molecular formula C13H15NO5 B11469427 (2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide

(2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B11469427
M. Wt: 265.26 g/mol
InChI Key: OGOIZBYPMVBIFD-NSCUHMNNSA-N
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Description

(2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a hydroxyethyl group, a methoxy-substituted benzodioxole ring, and a prop-2-enamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1,3-benzodioxole and 2-hydroxyethylamine.

    Formation of Intermediate: The 7-methoxy-1,3-benzodioxole undergoes a reaction with an appropriate acylating agent to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 2-hydroxyethylamine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysts: Use of specific catalysts to improve reaction efficiency.

    Solvents: Selection of solvents that facilitate the reaction and purification processes.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group on the benzodioxole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

(2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and benzodioxole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-hydroxyethyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the methoxy group, which may affect its biological activity.

    (2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamine: Contains an amine group instead of an amide, leading to different chemical properties.

Uniqueness

The presence of the methoxy group on the benzodioxole ring in (2E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide distinguishes it from similar compounds. This structural feature may contribute to its unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

(E)-N-(2-hydroxyethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enamide

InChI

InChI=1S/C13H15NO5/c1-17-10-6-9(2-3-12(16)14-4-5-15)7-11-13(10)19-8-18-11/h2-3,6-7,15H,4-5,8H2,1H3,(H,14,16)/b3-2+

InChI Key

OGOIZBYPMVBIFD-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C(=O)NCCO

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)NCCO

Origin of Product

United States

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